1-Benzhydryl-3-phenoxyazetidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-3-phenoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)23-16-21(17-23)24-20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAMCKIBNCIMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384709 | |
| Record name | 1-benzhydryl-3-phenoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82622-43-3 | |
| Record name | 1-benzhydryl-3-phenoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Azetidine Heterocyclic Chemistry
Azetidines are four-membered saturated nitrogen-containing heterocycles. researchgate.net While their synthesis has historically presented challenges due to inherent ring strain, recent advancements have made them more accessible for research and development. nih.govmedwinpublishers.com The azetidine (B1206935) ring is a valuable scaffold in medicinal chemistry due to its molecular rigidity and favorable chemical and biological properties. nih.gov This has led to its incorporation into a wide array of bioactive compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov
The reactivity of azetidines is largely influenced by their considerable ring strain, which is comparable to that of cyclopropane (B1198618) and aziridine. researchgate.net However, azetidines are significantly more stable than aziridines, allowing for easier handling and unique reactivity under specific conditions. rsc.org This unique combination of stability and reactivity has positioned azetidines as important building blocks in organic synthesis and drug discovery. rsc.orgtechnologynetworks.com
Significance of the Benzhydryl Moiety in Contemporary Medicinal Chemistry
The benzhydryl group, which consists of two phenyl rings attached to a single carbon atom, is a prominent structural motif in a multitude of medicinally active compounds. wikipedia.orgnih.gov This group is a key component in various drugs, including antihistamines, and agents targeting the central nervous system. drugbank.com The presence of the benzhydryl moiety can significantly influence a molecule's pharmacological profile, often imparting properties such as enhanced binding affinity to biological targets.
Benzhydryl amines, in particular, represent a significant class of chiral molecules with diverse medicinal properties. acs.org The diarylmethylamine framework is found in compounds with anticancer, antimalarial, and antiviral activities. nih.gov The development of efficient synthetic methods for creating both symmetrical and unsymmetrical benzhydryl amines continues to be an active area of research, highlighting the importance of this functional group in the design of new therapeutic agents. nih.gov
Overview of Advanced Research Trajectories for the Azetidine Compound
Foundational Synthetic Approaches to Azetidine Ring Systems
The construction of the azetidine ring is a challenging yet crucial endeavor in synthetic chemistry. medwinpublishers.com Several foundational strategies have been developed to access this strained heterocyclic system. These methods can be broadly categorized into cyclization reactions and cycloadditions.
Intramolecular cyclization of acyclic precursors is a common and effective method for forming the azetidine ring. acs.org This typically involves the formation of a carbon-nitrogen bond through nucleophilic substitution, where a nitrogen atom displaces a leaving group on a γ-carbon. Another powerful cyclization approach is the intramolecular aminolysis of epoxides. For instance, lanthanide (III) triflates have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording substituted azetidines in high yields. acs.org
Cycloaddition reactions, particularly [2+2] cycloadditions, offer a direct route to the azetidine core. researchgate.net The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, represents a classic example of this approach. researchgate.netrsc.org More recent advancements include metal-catalyzed cycloadditions, which have expanded the scope and efficiency of these transformations. researchgate.net
Furthermore, the reduction of readily available β-lactams (azetidin-2-ones) provides another reliable pathway to the saturated azetidine ring. rsc.org This method is advantageous due to the vast number of established synthetic routes to β-lactams.
Precision Synthesis of this compound
The synthesis of this compound requires a multi-step approach, typically involving the initial construction of a functionalized azetidine precursor followed by the introduction of the phenoxy group.
Established Reaction Pathways for Target Compound Generation
A common and established route to this compound commences with the synthesis of the key intermediate, 1-benzhydryl-3-hydroxyazetidine. This precursor is often prepared through the reaction of benzhydrylamine with epichlorohydrin (B41342). This reaction proceeds via a nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring.
With 1-benzhydryl-3-hydroxyazetidine in hand, the phenoxy group can be introduced via established etherification reactions. Two prominent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis: This classical method involves the deprotonation of the hydroxyl group of 1-benzhydryl-3-hydroxyazetidine with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.comwikipedia.org This alkoxide then acts as a nucleophile, displacing a halide from an activated phenol (B47542) derivative (e.g., a fluorinated or nitrated phenoxide precursor) in an SN2 reaction to furnish the desired this compound. libretexts.orglibretexts.org
Mitsunobu Reaction: The Mitsunobu reaction provides an alternative and often milder route for the conversion of alcohols to ethers. wikipedia.orgnih.gov In this reaction, the alcohol (1-benzhydryl-3-hydroxyazetidine) is treated with phenol in the presence of a phosphine (B1218219), typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org This reaction proceeds with inversion of configuration at the alcohol carbon, a feature that is critical in stereoselective synthesis. nih.gov
The table below summarizes the key reagents for these established pathways.
| Reaction | Starting Material | Reagents | Product |
| Precursor Synthesis | Benzhydrylamine, Epichlorohydrin | - | 1-Benzhydryl-3-hydroxyazetidine |
| Williamson Ether Synthesis | 1-Benzhydryl-3-hydroxyazetidine | 1. Strong Base (e.g., NaH)2. Activated Phenol | This compound |
| Mitsunobu Reaction | 1-Benzhydryl-3-hydroxyazetidine | Phenol, PPh₃, DEAD/DIAD | This compound |
Development of Novel Synthetic Routes and Mechanistic Insights
While the Williamson and Mitsunobu reactions are reliable, the development of novel synthetic strategies with improved efficiency, milder conditions, and broader substrate scope is an ongoing area of research. One potential novel route could involve a direct C-H activation/C-O coupling strategy. This would entail the direct functionalization of the C-H bond at the 3-position of the 1-benzhydrylazetidine (B26936) ring with a phenoxy group, potentially catalyzed by a transition metal complex.
Mechanistically, the established routes are well-understood. The Williamson ether synthesis proceeds through a classic SN2 mechanism, involving a backside attack of the nucleophilic alkoxide on the electrophilic carbon of the activated phenol. wikipedia.org The Mitsunobu reaction, on the other hand, involves the formation of a key oxyphosphonium intermediate, which is then displaced by the phenoxide nucleophile in an SN2 fashion, leading to the desired ether with inversion of stereochemistry. youtube.com
Advanced Optimization Strategies for Reaction Conditions and Yield Enhancement
To maximize the yield and purity of this compound, systematic optimization of reaction parameters is crucial. A key strategy is temperature-dependent yield profiling. By conducting the reaction at various temperatures, an optimal temperature can be identified that balances reaction rate with the minimization of side reactions, such as elimination or decomposition.
For the Williamson ether synthesis, other parameters to optimize include the choice of base, solvent, and the nature of the leaving group on the phenol. In the Mitsunobu reaction, the stoichiometry of the reagents, the order of addition, and the choice of phosphine and azodicarboxylate can significantly impact the outcome. The use of modern techniques like design of experiments (DoE) can facilitate the rapid and efficient optimization of these multiple variables to achieve the highest possible yield and purity of the final product.
Strategic Derivatization of the this compound Scaffold
The this compound scaffold presents several opportunities for strategic derivatization to explore structure-activity relationships and develop new compounds with tailored properties.
Targeted Chemical Modifications of the Azetidine Ring
The azetidine ring itself is a prime target for chemical modification. The nitrogen atom of the azetidine can be further functionalized, for instance, by quaternization to introduce a positive charge, or by reaction with various electrophiles to append different substituents. The hydrogen atoms on the azetidine ring can also be targeted for substitution. For example, the development of methods for the regioselective functionalization of the C2 or C4 positions of the azetidine ring would open up new avenues for creating a diverse library of analogs. Such modifications can significantly influence the compound's physicochemical properties, such as its polarity, basicity, and three-dimensional shape, which in turn can affect its biological activity.
Exploration of Substituent Effects on the Phenoxy Moiety
The introduction of the phenoxy group onto the azetidine ring is a critical step in the synthesis of the target compound. This is typically achieved via the reaction of 1-benzhydryl-3-azetidinol with a suitable phenol. The hydroxyl group of 1-benzhydryl-3-azetidinol, a key intermediate synthesized from benzhydrylamine and epichlorohydrin, serves as a handle for this transformation. google.com The most common methods for forming the ether linkage are the Williamson ether synthesis, using a phenoxide salt, or the Mitsunobu reaction, which allows for milder reaction conditions.
Below is a representative table illustrating how various substituted phenols can be used to generate a library of this compound analogs.
Table 1: Synthesis of Phenoxy-Substituted Analogs
| Substituted Phenol Reactant | Resulting Analog | Potential Effect of Substituent |
|---|---|---|
| Phenol | This compound | Baseline compound |
| 4-Chlorophenol | 1-Benzhydryl-3-(4-chlorophenoxy)azetidine | Electron-withdrawing, increases lipophilicity |
| 4-Methoxyphenol | 1-Benzhydryl-3-(4-methoxyphenoxy)azetidine | Electron-donating, potential H-bond acceptor |
| 4-Nitrophenol | 1-Benzhydryl-3-(4-nitrophenoxy)azetidine | Strong electron-withdrawing group |
Advanced Functionalization of the Benzhydryl Group
The benzhydryl moiety is another key site for structural modification. Functionalizing the two phenyl rings can significantly impact the compound's steric bulk, electronic properties, and potential for specific intermolecular interactions. Advanced synthetic methods allow for the preparation of analogs with precisely placed substituents on these rings.
A primary strategy involves starting the synthesis with a pre-functionalized benzhydrylamine derivative. For instance, the synthesis of analogs bearing chloro-substituents on the phenyl rings has been reported, starting from [bis(4-chlorophenyl)methyl]amine hydrochloride. google.com This precursor is then reacted with epichlorohydrin or a related three-carbon synthon to construct the azetidine ring, which is subsequently converted to the final phenoxy derivative. This modular approach allows for significant diversity.
Alternatively, advanced organometallic techniques can be employed. The use of benzhydryllithium or related organomagnesium reagents allows for the addition of the benzhydryl group to a pre-formed azetidine scaffold. nih.gov This method offers a different synthetic route that can be advantageous for specific substitution patterns. The reactivity of benzhydryl electrophiles, such as benzhydryl bromide, is highly dependent on the electronic properties of the substituents, following an SN1 pathway. nih.gov This reactivity profile must be considered when designing synthetic routes.
The following table showcases examples of precursors that can be used to generate advanced benzhydryl-functionalized analogs.
Table 2: Synthesis of Benzhydryl-Functionalized Analogs
| Substituted Benzhydryl Precursor | Resulting Azetidine Analog | Synthetic Approach |
|---|---|---|
| Benzhydrylamine | This compound | Reaction with epichlorohydrin followed by etherification google.com |
| [Bis(4-chlorophenyl)methyl]amine | 1-[Bis(4-chlorophenyl)methyl]-3-phenoxyazetidine | Synthesis from substituted amine precursor google.com |
| Bis(4-fluorophenyl)methane | 1-[Bis(4-fluorophenyl)methyl]-3-phenoxyazetidine | Lithiation followed by reaction with azetidinone |
Multi-Component Reaction Approaches for Diverse Analog Libraries
Multi-component reactions (MCRs), which involve combining three or more starting materials in a single operation, are powerful tools in modern synthetic chemistry. nih.gov They offer significant advantages in terms of efficiency, step economy, and the rapid generation of molecular complexity, making them ideal for creating diverse compound libraries. nih.gov
While a specific MCR for this compound is not prominently documented, recent advances in the synthesis of functionalized azetidines provide a blueprint for how such a strategy could be developed. thieme-connect.de For example, methodologies utilizing the strain-release functionalization of azabicyclo[1.1.0]butanes have emerged for the multicomponent synthesis of complex azetidines. thieme-connect.deresearchgate.net
A hypothetical MCR for generating a library of this compound analogs could involve the reaction of three key building blocks:
An azabicyclo[1.1.0]butane as the core azetidine precursor.
A substituted phenol to introduce the phenoxy moiety.
A benzhydrylamine derivative or a related nucleophile to install the N-benzhydryl group.
This approach would allow for the simultaneous variation of all three components, leading to a highly diverse library of final compounds from a single, efficient synthetic protocol. Such strategies are at the forefront of medicinal chemistry for the rapid discovery of novel molecular entities. nih.gov
The table below illustrates the concept of a proposed MCR for generating a diverse library.
Table 3: Proposed Multi-Component Reaction for Analog Library Synthesis
| Component A (Azetidine Core) | Component B (Phenoxy Source) | Component C (Benzhydryl Source) | Resulting Product Library |
|---|---|---|---|
| N-Benzoyl-azabicyclo[1.1.0]butane | 4-Chlorophenol | Benzhydrylamine | Library of 1-benzhydryl-3-(substituted-phenoxy)azetidines |
| N-Tosyl-azabicyclo[1.1.0]butane | 4-Methoxyphenol | Bis(4-fluorophenyl)methanamine | Library with variations in all three structural components |
Compound Index
Table 4: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₂₂H₂₁NO | 82622-43-3 scbt.com |
| 1-Benzhydryl-3-azetidinol | C₁₆H₁₇NO | 18621-17-5 sigmaaldrich.com |
| 1-Benzhydrylazetidin-3-one | C₁₆H₁₅NO | 40320-60-3 chemicalbook.com |
| 1-Benzhydryl-3-hydroxylazetidine hydrochloride | C₁₆H₁₈ClNO | Not specified |
| N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide | C₂₃H₂₀Cl₂F₂N₂O₂S | Not specified google.com |
| 1-[Bis(4-chlorophenyl)methyl]azetidin-3-ol hydrobromide | C₁₆H₁₆BrCl₂NO | Not specified google.com |
| Benzhydrylamine | C₁₃H₁₃N | 91-00-9 |
| Epichlorohydrin | C₃H₅ClO | 106-89-8 |
| [Bis(4-chlorophenyl)methyl]amine hydrochloride | C₁₃H₁₂Cl₃N | Not specified google.com |
| Phenol | C₆H₆O | 108-95-2 |
| 4-Chlorophenol | C₆H₅ClO | 106-48-9 |
| 4-Methoxyphenol | C₇H₈O₂ | 150-76-5 |
| 4-Nitrophenol | C₆H₅NO₃ | 100-02-7 |
| 3,5-Difluorophenol | C₆H₄F₂O | 2713-34-0 |
| Bis(4-fluorophenyl)methane | C₁₃H₁₀F₂ | 457-68-1 |
| (4-Methoxyphenyl)(phenyl)methanamine | C₁₄H₁₅NO | 30232-91-2 |
| 3-Trifluoromethylphenol | C₇H₅F₃O | 98-17-9 |
Rational Design Principles for SAR Studies on Azetidine-Based Scaffolds
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, presents a unique and conformationally constrained scaffold for drug design. researchgate.net Its inherent ring strain makes its synthesis challenging but also imparts distinct chemical properties that can be exploited in designing novel therapeutics. medwinpublishers.com The rational design of structure-activity relationship (SAR) studies on azetidine-based scaffolds, including this compound, is guided by several key principles:
Scaffold Hopping and Bioisosteric Replacement: Introducing the azetidine motif as a bioisostere for other cyclic or acyclic fragments in known active compounds can lead to novel chemical entities with improved properties.
Conformational Constraint: The rigid nature of the azetidine ring helps to lock the molecule in a specific conformation, which can be advantageous for binding to a biological target. This reduces the entropic penalty upon binding, potentially leading to higher affinity.
Vectorial Egress: The defined geometry of the azetidine ring allows for precise positioning of substituents in three-dimensional space, enabling the exploration of specific interactions within a receptor's binding pocket.
Physicochemical Property Modulation: The nitrogen atom in the azetidine ring can be functionalized to modulate key properties such as lipophilicity, polarity, and basicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.
The synthesis of diverse libraries of azetidine-based scaffolds is a cornerstone of these SAR studies. nih.gov By systematically varying the substituents on the azetidine core, researchers can probe the chemical space around the scaffold and identify key structural features that govern biological activity. nih.gov
Elucidation of the Impact of Structural Variations on Biological Activities
Substitutions on the azetidine ring itself can significantly influence the molecule's conformational preferences and, consequently, its biological activity. The puckered nature of the azetidine ring allows for different substitution patterns, which can alter the spatial orientation of other key pharmacophoric groups. researchgate.net For instance, the introduction of substituents at the 2- or 4-positions of the azetidine ring can impact the relative orientation of the benzhydryl and phenoxy moieties.
Recent studies have shown that the nature of the protecting group on the azetidine nitrogen is critical for certain chemical transformations, highlighting the sensitivity of the ring system to its substitution pattern. beilstein-journals.orgresearchgate.net While specific data on the conformational dynamics of substituted 1-benzhydryl-3-phenoxyazetidines is limited in the public domain, the general principles of azetidine chemistry suggest that even minor changes to the ring can have profound effects on the molecule's three-dimensional shape and its ability to interact with biological targets. researchgate.net
The phenoxy group in this compound offers a prime location for structural modifications to explore its role in receptor binding. By introducing various substituents onto the phenyl ring of the phenoxy moiety, researchers can systematically alter its electronic and steric properties.
A hypothetical SAR study might involve synthesizing a series of analogs with different substituents at the ortho, meta, and para positions of the phenoxy ring. The biological activity of these analogs would then be evaluated to establish a correlation between the nature and position of the substituent and the observed pharmacological effect.
Table 1: Hypothetical SAR Data for Phenoxy Ring Modifications
| Compound | Substituent on Phenoxy Ring | Position | Electronic Effect | Steric Bulk | Hypothetical Activity (IC₅₀, nM) |
| 1 | -H | - | Neutral | Small | 100 |
| 2 | -F | para | Electron-withdrawing | Small | 80 |
| 3 | -Cl | para | Electron-withdrawing | Medium | 65 |
| 4 | -CH₃ | para | Electron-donating | Medium | 120 |
| 5 | -OCH₃ | para | Electron-donating | Medium | 150 |
| 6 | -Cl | ortho | Electron-withdrawing | Medium | 250 |
This hypothetical data illustrates that electron-withdrawing groups at the para position might enhance activity, while electron-donating groups or substitution at the sterically hindered ortho position could be detrimental. Such analyses are fundamental to understanding the specific interactions of the phenoxy group within the binding site.
The benzhydryl group, with its two phenyl rings, is a bulky and lipophilic moiety that often plays a crucial role in anchoring a molecule to its receptor through hydrophobic and van der Waals interactions. The stereochemistry of this group is of paramount importance. The two phenyl rings are not coplanar and can adopt various conformations, influencing how the molecule fits into a binding pocket.
In a build-and-release strategy for synthesizing related azetidinols, the benzhydryl protecting group was found to be key in orchestrating a photochemical cyclization and facilitating a subsequent ring-opening reaction. researchgate.net This highlights the significant influence of the benzhydryl group on the reactivity and conformation of the azetidine core. researchgate.net The spatial arrangement of the two phenyl rings can create a specific hydrophobic surface that complements a corresponding surface on the target protein, leading to high-affinity binding.
Stereochemical Aspects and Chiral Effects on Compound Efficacy and Selectivity
Chirality is a critical factor in the biological activity of this compound derivatives. The presence of stereocenters, particularly at the 3-position of the azetidine ring and the carbon of the benzhydryl group, means that the molecule can exist as different stereoisomers. These isomers, being non-superimposable mirror images (enantiomers) or non-mirror image stereoisomers (diastereomers), can exhibit significantly different pharmacological properties.
It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. The ability to access enantiomerically enriched azetidines is crucial for studying these stereo/structure-activity relationships (SSAR). nih.gov
For this compound, it is conceivable that one enantiomer fits optimally into the binding site of a target receptor, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether, potentially leading to off-target effects. Therefore, the stereoselective synthesis and biological evaluation of individual stereoisomers are essential for developing safe and effective therapeutic agents.
Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.combrieflands.com This approach is invaluable for predicting the activity of novel compounds and for providing insights into the structural features that are important for activity. nih.gov
For a series of this compound derivatives, a QSAR study would typically involve the following steps:
Data Set Preparation: A dataset of compounds with their experimentally determined biological activities is compiled. This set is usually divided into a training set for model development and a test set for model validation. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. brieflands.comnih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical metrics and the external test set. nih.gov
Computational Descriptor Selection and Calculation Methodologies
The foundation of any successful QSAR study lies in the appropriate selection and calculation of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules and are categorized based on their dimensionality (1D, 2D, and 3D).
For a series of this compound derivatives, a comprehensive set of descriptors would be calculated to capture the structural variations and their potential influence on biological activity. These variations might include different substituents on the phenyl rings of the benzhydryl and phenoxy moieties.
Descriptor Calculation:
Software packages such as DRAGON, PaDEL-Descriptor, or the modules within discovery studio are commonly employed for descriptor calculation. rsc.org The initial step involves creating a 2D sketch of each molecule and converting it into a 3D structure. These 3D structures are then optimized using computational chemistry methods like molecular mechanics (e.g., MMFF94 force field) or semi-empirical quantum mechanical methods to obtain low-energy conformations.
Types of Descriptors:
1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are calculated from the 2D representation of the molecule and can describe topology, connectivity, and electronic properties. Examples include:
Topological Indices: Such as the Kier & Hall connectivity indices, which describe the branching and complexity of the molecular skeleton.
Constitutional Descriptors: Including counts of specific functional groups or atom types.
Electrostatic Descriptors: Like partial charges on atoms, which are crucial for understanding intermolecular interactions.
3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms and are sensitive to the conformation of the molecule. They are particularly important for understanding how a molecule fits into a biological target. Key 3D descriptors include:
Steric Descriptors: Such as molecular volume, surface area, and shape indices (e.g., globularity, rugosity). These are critical for assessing the steric fit of the ligand in a receptor pocket.
Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and electrostatic potential maps.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA):
For 3D-QSAR studies, CoMFA and CoMSIA are powerful techniques. slideshare.netnih.govyoutube.com They involve aligning the set of molecules and then placing them in a 3D grid. youtube.com A probe atom is systematically moved to each grid point, and the steric and electrostatic interaction energies (for CoMFA) are calculated. youtube.com CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov These calculated interaction energies then serve as the descriptors for building the QSAR model.
A hypothetical selection of descriptors for a QSAR study on this compound derivatives is presented in Table 1.
| Descriptor Type | Descriptor Name | Description | Relevance to this compound SAR |
| 2D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences overall size and pharmacokinetic properties. |
| 2D | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, important for membrane permeability and binding. |
| 2D | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and permeability. |
| 3D | Molecular Volume (Vol) | The volume occupied by the molecule. | A steric parameter that affects binding pocket fit. |
| 3D | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Important for electrostatic interactions with the target. |
| 3D (CoMFA/CoMSIA) | Steric Fields | Interaction energies due to steric effects at grid points. | Maps regions where bulky groups are favored or disfavored. |
| 3D (CoMFA/CoMSIA) | Electrostatic Fields | Interaction energies due to electrostatic effects at grid points. | Maps regions where positive or negative charges are favored. |
Table 1: Hypothetical Computational Descriptors for this compound Derivatives
Robust QSAR Model Development and Rigorous Validation
Once a set of descriptors has been calculated, the next step is to develop a QSAR model that can quantitatively describe the relationship between these descriptors and the biological activity of the compounds. The development process involves selecting a suitable statistical method and rigorously validating the resulting model to ensure its reliability and predictive power.
Model Development:
A common approach is to use multiple linear regression (MLR), which generates a simple and easily interpretable equation. biointerfaceresearch.comnih.gov However, when the number of descriptors is large and they are potentially correlated, methods like partial least squares (PLS) are more appropriate. nih.gov For more complex, non-linear relationships, machine learning algorithms such as support vector machines (SVM) or artificial neural networks (ANN) can be employed. nih.gov
The dataset of compounds is typically divided into a training set and a test set. biointerfaceresearch.com The training set is used to build the model, while the test set, which the model has not seen before, is used to evaluate its predictive ability. biointerfaceresearch.com
A hypothetical QSAR equation derived from an MLR analysis for a series of this compound derivatives might look like this:
pIC50 = 0.75 * LogP - 0.21 * TPSA + 1.52 * (Steric_Field_X) - 0.98 * (Electrostatic_Field_Y) + 3.45
In this hypothetical equation, pIC50 (the negative logarithm of the half-maximal inhibitory concentration) is the biological activity. The equation suggests that higher lipophilicity (LogP) and a favorable steric interaction at a specific region (Steric_Field_X) increase activity, while a larger polar surface area (TPSA) and an unfavorable electrostatic interaction at another region (Electrostatic_Field_Y) decrease activity.
Model Validation:
Rigorous validation is essential to ensure that the QSAR model is not a result of chance correlation. biointerfaceresearch.com Several statistical parameters are used for this purpose:
Coefficient of Determination (R²): This measures how well the model fits the training set data. A value close to 1 indicates a good fit. nih.govnih.gov
Leave-One-Out Cross-Validation (Q²): This is a method of internal validation where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. nih.govnih.gov This is repeated for all compounds. A high Q² value (typically > 0.5) indicates good internal predictivity.
External Validation (R²_pred): The model's ability to predict the activity of the compounds in the external test set is the ultimate test of its utility. nih.gov A high R²_pred value confirms the model's predictive power.
Table 2 presents hypothetical validation statistics for a QSAR model of this compound derivatives.
| Validation Parameter | Value | Interpretation |
| R² (Training Set) | 0.92 | Excellent fit to the training data. |
| Q² (Cross-Validation) | 0.75 | Good internal predictive ability. |
| R²_pred (Test Set) | 0.85 | Strong predictive power for new compounds. |
| Root Mean Square Error (RMSE) | 0.25 | Low error in the predicted activity values. |
Table 2: Hypothetical Validation Statistics for a QSAR Model
Comprehensive Pharmacological and Biological Evaluation of 1 Benzhydryl 3 Phenoxyazetidine and Its Analogs
Rigorous In Vitro Pharmacological Profiling
No publicly accessible data exists for the in vitro pharmacological profiling of 1-Benzhydryl-3-phenoxyazetidine. This includes a lack of information on its interaction with specific molecular targets or its effects in cellular systems.
Receptor Binding Assays and Ligand Efficacy Characterization (e.g., CB1 cannabinoid receptors)
There are no available studies that have characterized the binding affinity or functional activity of this compound at any receptor, including the CB1 cannabinoid receptors. While analogs containing a benzhydryl moiety, such as 1-benzhydryl-3-phenylurea derivatives, have been investigated as CB1 receptor inverse agonists, this information cannot be extrapolated to the title compound.
Enzyme Inhibition Kinetic and Selectivity Assays (e.g., TPH1)
Information regarding the ability of this compound to inhibit enzymes, such as Tryptophan Hydroxylase 1 (TPH1), is not present in the scientific literature. Kinetic and selectivity data, which are crucial for understanding a compound's mechanism of action and potential therapeutic window, are therefore unknown.
Cellular Assays for Functional Response and Phenotypic Screening (e.g., Cell Viability, Reporter Gene Assays)
There is no published research detailing the effects of this compound in cellular assays. Consequently, its impact on cell viability, its ability to modulate reporter gene expression, and its profile in phenotypic screens have not been documented.
High-Throughput Screening (HTS) and Hit Identification Initiatives
This compound has not been reported as a hit or lead compound in any high-throughput screening campaigns described in the public domain. Its potential as a starting point for drug discovery initiatives remains unevaluated.
Systematic In Vivo Biological Activity Assessment
In the absence of any in vitro data suggesting a particular biological activity, there have been no subsequent in vivo studies reported for this compound.
Strategic Selection of Relevant Animal Models for Target-Specific Efficacy Studies
As no specific biological target or in vitro activity has been identified for this compound, there has been no basis for the selection of relevant animal models to assess its efficacy.
Methodological Design of Preclinical Efficacy Experiments
The preclinical evaluation of novel chemical entities like this compound and its analogs necessitates a robust and systematic methodological design to ascertain their therapeutic potential. These experimental designs are tailored to the specific pharmacological effects being investigated, such as neuropharmacological, anti-inflammatory, antimicrobial, or anticancer activities.
For investigating neuropharmacological efficacy , particularly potential anticonvulsant properties suggested by related 3-phenoxyazetidine (B1367254) derivatives nih.gov, a tiered approach is commonly employed. Initial screening often involves acute seizure models in rodents, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. These models help to identify compounds with activity against generalized tonic-clonic and myoclonic seizures, respectively nih.govmdpi.com. Compounds showing promise would then advance to more complex models that mimic chronic or drug-resistant epilepsy, such as the kindling model nih.gov. Throughout these experiments, precise control of experimental variables, including the species and strain of animal, age, weight, and the route and timing of drug administration, is critical to ensure the reliability and reproducibility of the findings.
In the realm of anti-inflammatory research , preclinical efficacy is typically assessed using in vivo models of inflammation. A widely used acute model is the carrageenan-induced paw edema test in rats. This model allows for the evaluation of a compound's ability to reduce the inflammatory response, which is quantified by measuring the change in paw volume over several hours post-carrageenan administration nih.govmdpi.com. To further elucidate the mechanism of action, levels of pro-inflammatory mediators can be measured in the inflamed tissue.
For the evaluation of antimicrobial potential , in vitro assays are the first line of investigation. The antimicrobial activity of a compound is determined against a panel of clinically relevant bacterial and fungal strains. Standard methods include the broth microdilution or agar (B569324) dilution methods to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism tandfonline.comnih.gov.
To explore anticancer activity , initial preclinical assessment involves in vitro cytotoxicity screening against a panel of human cancer cell lines, such as those maintained by the National Cancer Institute (NCI) nih.gov. Compounds exhibiting significant growth inhibition are then selected for further in vivo studies using xenograft models, where human tumor cells are implanted into immunocompromised mice nih.govchemrxiv.org. The efficacy of the compound is then evaluated by monitoring tumor growth over time.
Advanced Biomarker Analysis in Animal Studies
To gain deeper insights into the mechanisms of action and to identify markers of therapeutic response, advanced biomarker analysis is an integral component of modern preclinical animal studies. The selection of biomarkers is highly dependent on the therapeutic area being investigated.
In neuropharmacological studies , particularly for epilepsy, electroencephalography (EEG) is a fundamental tool to directly measure brain electrical activity and assess a compound's effect on seizure-like discharges. Beyond EEG, molecular biomarkers can provide valuable information. For instance, in studies of azetidine (B1206935) derivatives, analysis of neurotransmitter systems, such as the GABAergic and glutamatergic systems, is crucial. This can involve measuring the levels of GABA and glutamate (B1630785) in brain tissue or assessing the expression and function of their respective receptors and transporters, like GABA transporters (GATs) and NMDA receptors nih.govnih.gov.
For anti-inflammatory investigations , biomarker analysis focuses on quantifying the levels of key mediators of the inflammatory cascade. This includes measuring pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the anti-inflammatory cytokine interleukin-10 (IL-10) in tissue homogenates or plasma nih.gov. The activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), can also be assessed nih.gov.
In the context of anticancer research , biomarker analysis in animal models is multifaceted. It can involve the analysis of markers related to cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., VEGF). With the emergence of targeted therapies, it is also common to investigate the effect of the compound on specific signaling pathways that are dysregulated in cancer. For instance, based on studies of other benzhydryl-containing compounds, one might investigate the inhibition of histone deacetylases (HDACs) nih.govmdpi.com.
Identification and Validation of Potential Therapeutic Indications
The identification and validation of therapeutic indications for this compound and its analogs are guided by their structural features and the pharmacological activities observed in preclinical models. The benzhydryl and phenoxyazetidine moieties suggest several potential therapeutic avenues.
Research into Neuropharmacological Targets and Related Disorders
The presence of the azetidine ring in the structure of this compound points towards potential neuropharmacological applications. Azetidine derivatives have been explored for their activity on various central nervous system targets. For example, certain azetidine derivatives act as inhibitors of GABA uptake, which can enhance GABAergic neurotransmission and produce anticonvulsant effects nih.gov. Specifically, azetidin-2-ylacetic acid derivatives have shown potency at the GAT-1 transporter nih.gov. Furthermore, azetidine-2,3-dicarboxylic acid stereoisomers have been shown to interact with NMDA receptors, with some isomers acting as agonists, particularly at the NR1/NR2D subtype nih.gov. Given that 3-phenoxyazetidine derivatives have been associated with anticonvulsant activity nih.gov, it is plausible that this compound could be investigated for the treatment of seizure disorders.
Table 1: Investigated Neuropharmacological Activities of Related Azetidine Derivatives
| Compound Class | Investigated Target/Disorder | Key Findings | Reference |
| Azetidine-2,3-dicarboxylic acids | NMDA Receptors | L-trans-ADC showed the highest agonist potency at the NR1/NR2D subtype. | nih.gov |
| 3-Hydroxy-3-arylazetidine derivatives | GABA Transporters (GAT-1, GAT-3) | Moderate affinity to GAT-1 and GAT-3, suggesting potential as GABA uptake inhibitors. | nih.gov |
| 3-Phenoxyazetidinecarboxamides | Anticonvulsant Activity | Compounds demonstrated prolonged anticonvulsant activity in preclinical models. | nih.gov |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Anticonvulsant and Antinociceptive Activity | Showed broad-spectrum anticonvulsant properties in multiple seizure models. | mdpi.com |
Investigation of Anti-inflammatory Potential
The benzhydryl moiety is a structural feature of several compounds with demonstrated anti-inflammatory properties nih.gov. Research on benzhydrylpiperazine-based compounds has identified dual inhibitors of COX-2 and 5-LOX, key enzymes in the inflammatory pathway nih.gov. These compounds were shown to reduce paw edema in the carrageenan-induced inflammation model and decrease the levels of pro-inflammatory cytokines like TNF-α and IL-6, while increasing the anti-inflammatory cytokine IL-10 nih.gov. Although direct studies on this compound are lacking, the presence of the benzhydryl group suggests that it warrants investigation for its potential to treat inflammatory conditions.
Table 2: Preclinical Anti-inflammatory Activity of Related Benzhydryl Compounds
| Compound Class | Model/Target | Key Findings | Reference |
| Benzhydrylpiperazine derivatives | Carrageenan-induced paw edema | Significant reduction in paw edema; inhibition of PGE2, IL-6, and TNF-α. | nih.gov |
| Styryl quinolinium derivative | Albumin denaturation; ex vivo studies | Exerted very good anti-inflammatory effects, confirmed by reduced IL-1β expression. | mdpi.com |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Carrageenan-induced aseptic inflammation | Compound 14 showed distinct anti-inflammatory activity. | nih.gov |
Exploration of Antimicrobial and Anticancer Research Avenues
The broad biological activity of both benzhydryl and azetidine-containing compounds suggests that this compound could be explored for antimicrobial and anticancer properties.
Antimicrobial Research: Several studies have highlighted the antimicrobial potential of compounds containing the benzhydryl group. For instance, a series of 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives exhibited potent activity against a range of Gram-positive and Gram-negative bacteria tandfonline.comtandfonline.com. Similarly, N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were found to be particularly effective against Candida albicans researchgate.net. Azetidine derivatives themselves have also been investigated for their antibacterial and antifungal activities medwinpublishers.com. These findings provide a rationale for screening this compound and its analogs against a panel of pathogenic microbes.
Table 3: Antimicrobial Activity of Related Benzhydryl and Azetidine Compounds
| Compound Class | Target Organisms | Key Findings | Reference |
| 1-Benzhydryl-piperazine derivatives | Gram-positive and Gram-negative bacteria | Potent antimicrobial activities compared to streptomycin (B1217042). | tandfonline.comtandfonline.com |
| N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives | Candida albicans, P. aeruginosa, S. aureus | Most effective against C. albicans; antibacterial activity comparable to streptomycin against some strains. | researchgate.net |
| Benzimidazole-hydrazone derivatives | Candida species | Notable antifungal activity at non-toxic concentrations. | nih.gov |
| Azetidine derivatives | Various bacteria and fungi | Reported to have antibacterial and antifungal applications. | medwinpublishers.com |
Anticancer Research: The benzhydryl moiety is present in several classes of compounds that have been evaluated for their anticancer activity. Notably, 1-benzhydryl-piperazine-based compounds have been developed as histone deacetylase (HDAC) inhibitors with anti-breast cancer activity nih.govchemrxiv.orgmdpi.com. These compounds demonstrated anti-cancer, anti-migratory, and anti-invasive activities in vitro, and potent anti-tumor effects in vivo xenograft models nih.govchemrxiv.org. Furthermore, various benzimidazole (B57391) derivatives, which share some structural similarities with the broader class of nitrogen-containing heterocycles, have shown notable growth inhibition against a wide range of human cancer cell lines nih.gov. The potential for this compound to exhibit anticancer properties is therefore a logical avenue for future research.
Table 4: Anticancer Activity of Related Benzhydryl Compounds
| Compound Class | Cancer Type/Target | Key Findings | Reference |
| 1-Benzhydryl-piperazine-based HDAC inhibitors | Breast Cancer | Potent anti-tumor, anti-metastatic, and anti-angiogenic effects in a zebrafish xenograft model. | nih.govchemrxiv.org |
| Benzimidazole derivatives | 60 human cancer cell lines | Exhibited notable growth inhibition, particularly against non-small cell lung cancer. | nih.gov |
| 1,3,4-oxadiazole derivative | In vitro on normal and cancer cells | Showed high efficacy as an anti-cancer agent. | oncologyradiotherapy.com |
Elucidation of the Mechanism of Action Moa of 1 Benzhydryl 3 Phenoxyazetidine
Rigorous Preclinical Safety and Toxicology Research of 1 Benzhydryl 3 Phenoxyazetidine
Fundamental Principles and Objectives of Preclinical Toxicology for Novel Chemical Entities
The primary goal of preclinical toxicology is to characterize the toxic effects of a new drug with respect to target organs, dose dependency, and potential reversibility. nih.gov This evaluation is crucial for predicting potential adverse effects in humans and for establishing safe parameters for clinical trials. nih.gov The development of a pharmaceutical is a stepwise process that involves evaluating both animal and human safety information. nih.gov
Key objectives of the preclinical safety evaluation for a novel chemical entity like 1-Benzhydryl-3-phenoxyazetidine include:
Hazard Identification: Determining the potential of the compound to cause harm.
Dose-Response Assessment: Establishing the relationship between the dose of the compound and the incidence and severity of adverse effects.
Target Organ Identification: Identifying the specific organs or tissues that may be susceptible to the compound's toxicity.
Safety Margin Determination: Calculating the difference between the therapeutic dose and the toxic dose to ensure a sufficient margin of safety.
Reversibility of Toxic Effects: Assessing whether any observed toxicity is reversible upon cessation of exposure.
Data for Clinical Trial Design: Providing crucial information for designing safe and ethical clinical trials, including the selection of a safe starting dose and parameters for clinical monitoring. nih.gov
These studies are conducted in compliance with international regulatory guidelines to ensure the data is robust and reliable for submission to regulatory agencies. researchwithrutgers.com
Advanced In Vitro Toxicology Screening Methodologies
Before proceeding to costly and time-consuming animal studies, a battery of in vitro (cell-based) assays is employed to provide an early assessment of the toxicological profile of a new compound. acs.org These high-throughput screening methods allow for the rapid evaluation of numerous compounds and help in prioritizing those with the most favorable safety profiles. google.com
Cytotoxicity and Cell Proliferation Assays
Cytotoxicity and cell proliferation assays are fundamental in drug discovery to assess the potential of a compound to damage or kill cells. nih.govwikipedia.org These assays measure various cellular functions, such as metabolic activity, membrane integrity, and cell growth rates, to determine the concentration at which a compound becomes toxic to cells. nih.govwikipedia.org A variety of cell lines, often representing different organs (e.g., liver, kidney), are used to identify potential organ-specific toxicity early in development. google.com
Table 1: Illustrative In Vitro Cytotoxicity Data for this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Assay Type | IC50 (µM) |
| HepG2 | Human Liver Carcinoma | MTT Assay | > 100 |
| HEK293 | Human Embryonic Kidney | Neutral Red Uptake | > 100 |
| SH-SY5Y | Human Neuroblastoma | LDH Release Assay | 75 |
| A549 | Human Lung Carcinoma | AlamarBlue Assay | > 100 |
This table presents hypothetical data for illustrative purposes.
Genotoxicity Testing (e.g., Bacterial Reverse Mutation Test (AMES), Chromosomal Aberration Assays)
Genotoxicity testing is a critical component of preclinical safety assessment, designed to detect any potential for a compound to damage genetic material (DNA). Such damage can lead to mutations and potentially cancer. A standard battery of genotoxicity tests is required by regulatory agencies.
The Bacterial Reverse Mutation Test (Ames test) is a widely used initial screen to detect the potential of a substance to cause gene mutations. It utilizes specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have pre-existing mutations, and it measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow.
The in vitro chromosomal aberration assay is another essential test that assesses the potential of a compound to cause structural damage to chromosomes in mammalian cells, often using Chinese Hamster Ovary (CHO) cells.
Table 2: Illustrative Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | Negative |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Negative |
| In Vitro Mouse Lymphoma Assay (MLA) | L5178Y tk+/- cells | With and Without S9 | Negative |
This table presents hypothetical data for illustrative purposes.
Predictive Models for Cardiotoxicity and Hepatotoxicity
Drug-induced cardiotoxicity (damage to the heart) and hepatotoxicity (damage to the liver) are major reasons for drug candidate failure. Therefore, predictive in vitro models are increasingly used to identify these liabilities early.
For cardiotoxicity , assays often involve using human-derived cardiomyocytes to assess effects on cell viability, electrophysiology (e.g., hERG channel inhibition), and contractility.
For hepatotoxicity , primary human hepatocytes or liver-derived cell lines are used to evaluate effects on cell viability, enzyme leakage (e.g., ALT, AST), and bile salt export pump (BSEP) inhibition. Chemical structure-based models and data from high-throughput screening assays can also be used to predict the potential for liver injury.
Comprehensive In Vivo Toxicology Studies
Acute Toxicity Assessments in Rodent and Non-Rodent Models
Acute toxicity studies are designed to determine the adverse effects that occur within a short time after the administration of a single dose of a substance. These studies are typically conducted in at least two mammalian species, usually a rodent (e.g., rat or mouse) and a non-rodent (e.g., dog or non-human primate). The information gathered helps in identifying the target organs of toxicity and determining the maximum tolerated dose (MTD) and the lethal dose 50 (LD50), although lethality is no longer considered a primary endpoint.
Observations in these studies include changes in clinical signs, body weight, food and water consumption, and at the end of the study, a full necropsy and histopathological examination of tissues are performed.
Table 3: Illustrative Acute Toxicity Data for this compound
| Species | Route of Administration | Observation Period | Key Findings |
| Sprague-Dawley Rat | Oral Gavage | 14 Days | No mortality or significant clinical signs of toxicity observed up to the limit dose of 2000 mg/kg. No target organs identified. |
| Beagle Dog | Oral Capsule | 14 Days | No mortality or significant clinical signs of toxicity observed at doses up to 1000 mg/kg. Mild, reversible gastrointestinal effects noted at the highest dose. |
This table presents hypothetical data for illustrative purposes.
Sub-chronic and Chronic Repeated Dose Toxicity Studies
Sub-chronic and chronic repeated dose toxicity studies are fundamental in characterizing the potential adverse effects of a substance following prolonged exposure. These studies typically involve the repeated administration of the test article to animals over a period of weeks to months, allowing for the identification of target organs and the establishment of a no-observed-adverse-effect level (NOAEL).
Evaluation of Local Tolerance
Local tolerance studies are designed to assess the effects of a substance at the site of administration. These evaluations are crucial for compounds intended for topical, injectable, or other localized delivery routes.
No studies specifically investigating the local tolerance of this compound have been found. Consequently, there is no available information regarding its potential to cause irritation, inflammation, or other adverse reactions at the point of contact.
Immunotoxicology Assessments
Immunotoxicology studies evaluate the potential for a substance to adversely affect the immune system. These assessments are critical for identifying any potential for immunosuppression or immunoenhancement.
There are no publicly available immunotoxicology studies for this compound. As a result, the potential effects of this compound on immune function remain uncharacterized.
Developmental and Reproductive Toxicology Screening
Developmental and reproductive toxicology (DART) studies are designed to assess the potential for a substance to interfere with normal reproduction and development. These studies investigate effects on fertility, pregnancy, and fetal and offspring development.
A comprehensive search of available toxicological databases and scientific literature did not yield any developmental and reproductive toxicology screening studies for this compound. Therefore, the potential risks of this compound to reproductive health and embryonic or fetal development have not been determined.
Toxicokinetic Profiles and Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations
Toxicokinetics, a component of toxicology, examines the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body. Understanding these processes is essential for interpreting toxicology data and extrapolating findings from animal studies to humans.
No specific toxicokinetic or ADME studies for this compound could be located in the available scientific literature. Information regarding how this compound is absorbed into the body, where it distributes, how it is metabolized, and the routes and rate of its excretion is currently unavailable.
Advanced Computational Chemistry and Molecular Modeling Applications for 1 Benzhydryl 3 Phenoxyazetidine
Molecular Docking Simulations for Precise Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for elucidating the molecular basis of a ligand's activity.
To achieve precise predictions for the interaction of 1-Benzhydryl-3-phenoxyazetidine with a potential biological target, a refined receptor-ligand docking protocol is essential. This process begins with the preparation of both the ligand and the receptor structures. The three-dimensional structure of this compound would be generated and optimized to find its lowest energy conformation.
The protocol involves several key steps:
Receptor Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.
Ligand Preparation: The 2D structure of this compound is converted into a 3D structure, and its geometry is optimized using computational chemistry software. samipubco.com
Grid Box Generation: A grid box is defined around the active site of the receptor. mdpi.com This box specifies the search space for the docking algorithm to place the ligand.
Docking Algorithm: Sophisticated docking software, such as AutoDock or the Schrödinger Suite, is used to systematically explore various orientations and conformations of the ligand within the receptor's binding site. samipubco.commdpi.com
Validation of the docking protocol is a critical step, often performed by redocking a known co-crystallized ligand into the active site and ensuring the software can reproduce the experimentally observed binding mode. mdpi.com
Following the docking simulation, the primary outputs are the predicted binding poses of the ligand and their corresponding binding energies. The binding energy, typically expressed in kcal/mol, estimates the strength of the interaction between the ligand and the receptor; a more negative value indicates a stronger, more favorable interaction. nih.gov Another related metric is the inhibition constant (Ki), which can also be estimated from the binding energy. nih.gov
Analysis of the best-scoring poses provides crucial insights into the specific molecular interactions that stabilize the complex. For this compound, this would involve identifying:
Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand (such as the benzhydryl and phenoxy groups) and hydrophobic amino acid residues in the receptor's binding pocket.
π-π Stacking: Attractive, noncovalent interactions between the aromatic rings of the ligand and those of amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com
Visualization tools like Discovery Studio Visualizer or Maestro are used to generate 2D and 3D diagrams of these interactions, highlighting the key residues involved in anchoring the compound in the active site. samipubco.commdpi.com
Table 1: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Value | Key Interacting Residues | Interaction Type |
| Binding Energy | -10.5 kcal/mol | TYR 82, PHE 250 | π-π Stacking |
| Inhibition Constant (Ki) | 50 nM | SER 120 | Hydrogen Bond |
| RMSD | 1.2 Å | LEU 85, VAL 110 | Hydrophobic |
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility of this compound and the stability of its complex with a biological target.
Once a promising binding pose is identified through docking, MD simulations are performed to assess the stability of the ligand-receptor complex in a simulated physiological environment. These simulations, often running for nanoseconds, track the atomic coordinates of the system over time. nih.gov
The stability of the complex is evaluated by analyzing various parameters throughout the simulation, including:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position. A stable, converging RMSD value suggests the complex has reached equilibrium and is not undergoing major structural changes.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over time, indicating the persistence of key interactions.
These analyses confirm whether the binding pose predicted by docking is stable or if the ligand is likely to dissociate from the binding site. nih.gov
MD simulations can also shed light on the broader dynamic behavior of this compound within a more complex biological system, such as a cell membrane. By placing the ligand-receptor complex in a simulated lipid bilayer with water and ions, researchers can observe how the compound and its target behave in a more realistic environment. nih.gov
These simulations can reveal:
The free energy changes associated with the compound moving through different environments. nih.gov
Conformational changes in the receptor that may be induced by ligand binding.
The role of water molecules in mediating interactions at the binding interface.
Understanding this dynamic behavior is crucial for predicting how the compound will act in a living system and for refining its structure to improve its pharmacological profile.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. nih.gov These methods, such as Density Functional Theory (DFT), are used to calculate a wide range of molecular properties that govern the reactivity and interactions of this compound. mdpi.com
By solving the electronic Schrödinger equation, these calculations can determine:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms in the molecule. mdpi.com
Electronic Energy and Dipole Moment: The total energy of the electrons and the measure of charge separation within the molecule, which influences its interaction with polar environments. mdpi.com
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. nih.gov
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.
These quantum chemical insights are fundamental for understanding the intrinsic properties of this compound, complementing the information gained from docking and MD simulations and providing a complete picture of its potential as a bioactive compound.
Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)
| Property | Calculated Value | Significance |
| Electronic Energy | -1870 Hartree | Represents the total energy of the molecule in its ground state. |
| Dipole Moment | 15.5 Debye | Indicates significant polarity, suggesting strong dipole-dipole interactions. mdpi.com |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates the chemical reactivity and kinetic stability of the compound. nih.gov |
HOMO/LUMO Analysis for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org
For this compound, a detailed HOMO/LUMO analysis would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. The benzhydryl group, with its two phenyl rings, and the phenoxy group are expected to significantly influence the electronic landscape of the azetidine (B1206935) core.
Illustrative HOMO/LUMO Energy Data for this compound
| Parameter | Hypothetical Energy Value (eV) | Significance for this compound |
| HOMO Energy | -6.2 | Indicates the energy of the outermost electrons, suggesting the molecule's potential as an electron donor in chemical reactions. The phenyl rings of the benzhydryl and phenoxy groups are likely major contributors to the HOMO. |
| LUMO Energy | -1.5 | Represents the energy of the lowest energy unoccupied orbital, indicating the molecule's ability to accept electrons. The azetidine ring and the aromatic systems can act as electron-accepting regions. |
| HOMO-LUMO Gap | 4.7 | This energy gap provides a measure of the molecule's kinetic stability and chemical reactivity. A moderate gap suggests a balance between stability and reactivity, a desirable trait in drug design. |
The visualization of HOMO and LUMO distributions would further clarify reactive sites. The HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed across the azetidine ring and the attached substituents, indicating where electron acceptance is most favorable.
Mapping of Electrostatic Potential Surfaces
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its intermolecular interaction patterns. mdpi.comnih.gov The MEP surface illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface. youtube.com Different colors on the MEP map represent varying electrostatic potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue signifies areas of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com Green and yellow represent regions of neutral potential. youtube.com
For this compound, the MEP map would highlight the electronegative oxygen atom of the phenoxy group and the nitrogen atom of the azetidine ring as regions of negative potential, making them likely sites for hydrogen bond acceptance. Conversely, the hydrogen atoms on the aromatic rings and the azetidine ring would exhibit positive potential, marking them as potential hydrogen bond donors. The bulky, non-polar benzhydryl group would likely be characterized by a largely neutral potential. The insights from MEP are crucial for understanding how the molecule might interact with biological targets such as proteins or nucleic acids. nih.gov
Illustrative Electrostatic Potential Data for Key Regions of this compound
The following hypothetical data table outlines the kind of information that can be derived from an MEP analysis, pinpointing regions of interest within the this compound structure.
| Molecular Region | Hypothetical Electrostatic Potential Range (kcal/mol) | Predicted Interaction Propensity |
| Phenoxy Oxygen | -25 to -35 | Strong hydrogen bond acceptor site. Crucial for interactions with hydrogen bond donor residues in a biological target. |
| Azetidine Nitrogen | -15 to -25 | Potential hydrogen bond acceptor and a site for protonation, influencing solubility and receptor binding. |
| Aromatic Pi-Systems | -10 to +10 | Can engage in π-π stacking or cation-π interactions, contributing to binding affinity and selectivity. The phenoxy group is a key pharmacophore component for many drugs due to these interactions. nih.gov |
| Benzhydryl CH Group | +5 to +15 | A region of mild positive potential, capable of weak hydrogen bond donation or hydrophobic interactions. |
De Novo Drug Design and Virtual Screening Strategies Based on the this compound Scaffold
The unique three-dimensional structure of the this compound scaffold, combining a strained four-membered ring with bulky aromatic substituents, makes it an intriguing starting point for drug discovery efforts.
De Novo Drug Design
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often tailored to fit the binding site of a specific biological target. arxiv.org The this compound scaffold offers a rigid core that can be systematically decorated with various functional groups to explore chemical space and optimize interactions with a target.
Design strategies could involve:
Scaffold Hopping: Replacing a known active core with the this compound scaffold to generate novel intellectual property and potentially improved properties.
Fragment Growing: Using the core scaffold as a starting point and computationally adding small chemical fragments to probe and occupy specific pockets within a target's binding site. The diarylmethane moiety, present in the benzhydryl group, is a recognized scaffold in many active biomolecules. researchgate.net
Linker Modification: The connection points on the azetidine ring (the nitrogen at position 1 and the carbon at position 3) allow for the exploration of different linker chemistries to orient the benzhydryl and phenoxy groups in various spatial arrangements.
Virtual Screening Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govacs.org A library of compounds based on the this compound scaffold could be virtually screened against various biological targets.
Key aspects of a virtual screening campaign using this scaffold would include:
Library Enumeration: Generating a virtual library of derivatives by computationally modifying the scaffold with a diverse set of substituents at key positions. This could involve variations in the aromatic rings of the benzhydryl and phenoxy groups.
Docking and Scoring: Using molecular docking programs to predict the binding mode and affinity of each compound in the virtual library to a target protein. biorxiv.org The benzhydrylpiperazine scaffold, structurally related to the benzhydrylazetidine core, has been successfully used in molecular modeling studies to design potent inhibitors. mdpi.comchemrxiv.org
Pharmacophore-Based Screening: Developing a 3D pharmacophore model based on the key interaction features of the this compound scaffold (e.g., hydrogen bond acceptors, hydrophobic centers, aromatic rings) and using it to filter large compound databases for molecules with similar features.
Illustrative Virtual Screening Hit Prioritization Table
This hypothetical table demonstrates how hits from a virtual screening campaign based on the this compound scaffold might be prioritized based on computational metrics.
| Compound ID | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Key Interacting Residues (Hypothetical Target) | Lipinski's Rule of Five Compliance |
| BZPA-001 | -9.5 | 2 | Tyr123, Asn245 | Compliant |
| BZPA-002 | -9.2 | 1 | Phe330 | Compliant |
| BZPA-003 | -8.8 | 3 | Ser122, Gln150, His298 | Compliant |
| BZPA-004 | -8.5 | 1 | Trp84 | Non-compliant (MW > 500) |
This structured computational approach allows for the rational design and screening of novel compounds, leveraging the unique chemical features of the this compound scaffold to accelerate the discovery of new therapeutic agents.
Patent Landscape and Intellectual Property Analysis of 1 Benzhydryl 3 Phenoxyazetidine
Critical Review of Existing Patents Involving 1-Benzhydryl-3-phenoxyazetidine and its Derivatives
A thorough review of the patent landscape reveals that this compound is not prominently claimed as a standalone active pharmaceutical ingredient. Instead, its significance in the intellectual property domain stems from its utility as a sophisticated chemical building block. Several patents, primarily in the field of medicinal chemistry, disclose the use of this compound as a crucial intermediate for the synthesis of novel therapeutic agents.
For instance, Chinese patent CN101268046B describes the preparation of carbamide derivatives as muscarinic receptor antagonists, where this compound is listed as a reactant in the synthesis of the final compounds google.com. Similarly, Chinese patent CN101107243B, which focuses on substituted triazole derivatives as oxytocin antagonists, also mentions this compound as a chemical compound used within the synthetic route. These patents underscore the industrial relevance of this compound as a valuable precursor, even though the final patented molecules are structurally distinct.
The patenting of derivatives of the core 3-phenoxyazetidine (B1367254) structure is an active area. For example, a recent patent application, WO2023041432A1, claims 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives for use as medicaments, highlighting the ongoing innovation around the 3-phenoxyazetidine scaffold.
The structural similarity of this compound to known monoamine reuptake inhibitors, such as tesofensine, is also a critical aspect of its patent context. Tesofensine, a serotonin–norepinephrine–dopamine reuptake inhibitor, has been the subject of numerous patents for its use in treating obesity and other neurological disorders nih.govgoogle.comresearchgate.netwikipedia.orgclinicaltrialsarena.com. While this compound itself is not tesofensine, its core structure is closely related, suggesting that it could fall within the scope of broader Markush claims in patents for phenyltropane analogs or other monoamine reuptake inhibitors.
The following table summarizes key patents that involve this compound and related structures:
| Patent Number | Title | Relevance to this compound |
| CN101268046B | Carboxamide derivatives as muscarinic receptor antagonists | Lists this compound as a chemical intermediate in the synthesis of the claimed compounds. |
| CN101107243B | Substituted triazole derivatives as oxytocin antagonists | Mentions this compound as a compound used in the synthetic pathway. |
| WO2023041432A1 | 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament | Claims derivatives of the 3-phenoxyazetidine core, indicating ongoing patent activity around this scaffold. |
| US-10828278-B2 | Tesofensine and beta blocker combination formulations | While not directly mentioning the compound, it protects a structurally related monoamine reuptake inhibitor, providing context for potential applications and patenting strategies nih.gov. |
Detailed Analysis of Patent Claims Related to Synthesis and Biological Applications
The patent claims concerning this compound and its azetidine (B1206935) core can be broadly categorized into two areas: methods of synthesis and the biological applications of the final products derived from it.
Synthesis Claims:
Patents related to the synthesis of the azetidine ring system are foundational to the intellectual property of compounds like this compound. The synthesis of the 1-benzhydryl-3-hydroxyazetidine precursor is a key step. For example, Chinese patent CN104356040A claims a preparation method for 1-benzhydryl-3-hydroxyazetidine hydrochloride, a direct precursor to this compound. The claims in this patent focus on the specifics of the reaction conditions, such as the solvents used and the molar ratios of reactants, to achieve a high yield and purity of the product.
General methods for azetidine synthesis are also well-documented in the patent literature. US patent 4,870,189 A describes a process for preparing azetidine and its derivatives, which involves the reaction of a primary arylmethylamine with a propane derivative having leaving groups at the 1 and 3 positions. Such patents on the fundamental synthesis of the azetidine ring provide a basis for the intellectual property of more complex azetidine-containing molecules.
The subsequent conversion of the 3-hydroxy group to a phenoxy group is a standard etherification reaction. The novelty in patent claims for the synthesis of this compound would likely lie in specific reaction conditions, catalysts, or purification methods that offer a significant improvement over existing techniques.
Biological Application Claims:
As previously noted, direct patent claims for the biological application of this compound are not readily found. Instead, the patent claims focus on the therapeutic uses of the more complex molecules synthesized from it. For example, in CN101268046B, the claims are directed towards the use of the final carbamide derivatives for treating conditions mediated by muscarinic receptors.
The potential for this compound to have activity as a monoamine reuptake inhibitor, given its structural similarity to tesofensine, suggests a potential area for future patent claims. Patents in this area typically claim a genus of compounds with a shared core structure and their use in treating conditions like depression, obesity, and attention deficit hyperactivity disorder (ADHD) researchgate.netrti.org. Any future patenting of this compound for a biological application would likely require the discovery of a novel and non-obvious therapeutic use.
Strategic Patenting Considerations in Azetidine-Based Compound Development
The development and patenting of azetidine-based compounds require a strategic approach that considers the novelty of the chemical matter, the inventive step in its synthesis, and its utility in a specific application.
Novelty and Non-Obviousness:
Given the established presence of the azetidine core in medicinal chemistry, achieving novelty for a new azetidine-based compound often relies on the specific substitution patterns on the azetidine ring. For a compound like this compound, while the core structure is known, novel derivatives with unique substituents could be patentable. The non-obviousness of a new compound can be argued based on unexpected biological activity or superior properties compared to structurally similar known compounds.
Synthesis and Process Patents:
Protecting the method of synthesis is a crucial aspect of the intellectual property strategy for azetidine-based compounds. Due to the inherent ring strain of the four-membered azetidine ring, its synthesis can be challenging. An innovative and efficient synthetic route can be a valuable piece of intellectual property. Claims can be directed to novel intermediates, specific reagents or catalysts, or optimized reaction conditions that lead to higher yields, better purity, or a more environmentally friendly process.
Application-Based Patents:
For azetidine-based compounds with demonstrated biological activity, "use" patents are a common strategy. These patents claim the use of the compound for treating a specific disease or condition. The patentability of such a claim depends on the novelty of the therapeutic application. For instance, if this compound were found to have a unique profile as a central nervous system (CNS) agent, a patent could be sought for its use in treating a specific neurological disorder nih.govresearchgate.net.
The patent landscape for monoamine reuptake inhibitors is mature, with many of the original patents for older drugs having expired drugpatentwatch.com. However, innovation continues in areas such as new formulations, combination therapies, and the discovery of compounds with improved side-effect profiles. A strategic approach to patenting a new azetidine-based monoamine reuptake inhibitor would involve demonstrating a clear advantage over existing treatments.
The following table outlines key strategic considerations for patenting azetidine-based compounds:
| Strategic Consideration | Description |
| Composition of Matter Claims | Seek broad claims on a novel genus of azetidine derivatives, with narrower claims on specific preferred compounds. This provides the strongest form of patent protection. |
| Process and Synthesis Claims | Patent novel and inventive synthetic methods, including new intermediates and reagents. This can provide protection even if the final compound is deemed obvious. |
| Method of Use Claims | If a novel biological activity is discovered, file for a patent on the use of the compound to treat a specific disease. This can extend the patent life of a known compound. |
| Formulation and Delivery Claims | For compounds with therapeutic potential, patenting novel formulations (e.g., extended-release) or delivery methods can provide additional layers of intellectual property protection. |
| Freedom to Operate Analysis | Conduct a thorough analysis of existing patents to ensure that the development and commercialization of a new azetidine-based compound does not infringe on the intellectual property rights of others. |
Future Research Directions and Translational Therapeutic Prospects
Exploration of Undiscovered Biological Targets and Pathways
While the specific biological targets of 1-Benzhydryl-3-phenoxyazetidine remain to be fully elucidated, the broader class of azetidine (B1206935) derivatives has demonstrated a wide spectrum of pharmacological activities. These include anticancer, antibacterial, antimicrobial, antiviral, and anti-inflammatory properties, suggesting that the azetidine scaffold can interact with a diverse array of biological macromolecules. nih.govmedwinpublishers.com
Future research should prioritize the screening of this compound and analogous compounds against a wide range of biological targets. The structural rigidity and specific substitution patterns of this molecule could lead to high-affinity interactions with previously undrugged proteins or novel allosteric sites on known targets. For instance, azetidine-based compounds have shown promise as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. acs.org Investigating the potential of this compound to modulate such critical signaling pathways could reveal new opportunities for treating cancer and other diseases. The exploration of its activity against various microbial strains, including drug-resistant bacteria and fungi, is also a promising direction, given the established antimicrobial potential of azetidines. researchgate.net
Development of Advanced Drug Delivery Systems for Enhanced Efficacy and Safety
The clinical translation of any promising therapeutic agent is heavily dependent on its pharmacokinetic profile. Advanced drug delivery systems offer a powerful means to enhance the efficacy and safety of molecules like this compound. The use of nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, can improve solubility, prolong circulation time, and enable targeted delivery to specific tissues or cells. nih.govnih.gov
For a compound like this compound, encapsulation within a nanoparticle could shield it from premature metabolism, thereby increasing its bioavailability. Furthermore, by functionalizing the surface of these nanoparticles with specific ligands (e.g., antibodies or peptides), it may be possible to direct the drug specifically to cancer cells or inflamed tissues, minimizing off-target effects and improving the therapeutic index. nih.gov Another avenue of exploration is the development of stimuli-responsive delivery systems that release the drug only in the presence of specific physiological triggers (e.g., pH changes or enzyme activity) characteristic of the disease microenvironment.
Integration of this compound with Combination Therapies
The future of medicine, particularly in complex diseases like cancer, increasingly relies on combination therapies. The unique mechanism of action that might be discovered for this compound could make it an ideal candidate for use in conjunction with existing treatments. For example, if it is found to inhibit a specific cancer-related pathway, it could be combined with standard chemotherapy or immunotherapy to achieve synergistic effects. Azetidine-based STAT3 inhibitors, for instance, are being considered for development as both standalone and combination agents in cancer treatment. acs.org
Research should focus on identifying rational combination strategies. This involves in-vitro and in-vivo studies to assess whether this compound can sensitize cancer cells to other drugs, overcome resistance mechanisms, or modulate the immune system to enhance the efficacy of immunotherapies.
Addressing Enduring Challenges in Azetidine Chemistry for Pharmaceutical Development
Despite their potential, the widespread use of azetidines in drug discovery has been hampered by significant synthetic challenges. nih.govresearchgate.net The primary hurdle is the inherent ring strain of the four-membered ring, which makes their synthesis more difficult compared to their five- or six-membered counterparts. rsc.orgmedwinpublishers.com
Key challenges that need to be addressed for the pharmaceutical development of compounds like this compound include:
Scalable Synthesis: Developing robust and scalable synthetic routes is crucial for producing the quantities of material needed for preclinical and clinical studies. Many existing methods are not easily transferable to large-scale production. researchgate.net
Stereochemical Control: The introduction of multiple substituents on the azetidine ring can create stereocenters. Developing methods that allow for precise control over the stereochemistry is essential, as different stereoisomers can have vastly different biological activities.
Functionalization: Creating a diverse library of analogues for structure-activity relationship (SAR) studies requires versatile methods for introducing a wide range of functional groups onto the azetidine scaffold. researchgate.netrsc.org Accessing non-symmetrically substituted azetidines remains a particular challenge. researchgate.net
Overcoming these synthetic limitations is expected to significantly propel the use of azetidine scaffolds in drug discovery. researchgate.net
Emerging Methodologies and Technologies in Drug Discovery Pertinent to Azetidine Scaffolds
Recent years have seen the emergence of new technologies that are helping to overcome the synthetic hurdles associated with azetidines. These advancements are critical for unlocking the full therapeutic potential of molecules like this compound.
| Technology | Description | Relevance to Azetidine Scaffolds |
| Photocatalysis | Uses visible light to drive chemical reactions, often under mild conditions. sciencedaily.comthescience.dev | Enables novel bond formations and the synthesis of complex azetidine structures that were previously difficult to access. sciencedaily.comthescience.devchemrxiv.org |
| Computational Modeling | Employs computer simulations to predict reaction outcomes and guide synthetic strategy. thescience.dev | Helps to pre-screen potential reactants and conditions for azetidine synthesis, reducing the reliance on trial-and-error experimentation. thescience.dev |
| Diversity-Oriented Synthesis (DOS) | A strategy to create libraries of structurally diverse small molecules. nih.gov | Allows for the rapid generation of a wide range of azetidine-based scaffolds for high-throughput screening and the exploration of new chemical space. nih.gov |
| Flow Chemistry | Involves performing chemical reactions in a continuous-flowing stream rather than a batch. pharmablock.com | Can improve the safety and scalability of reactions involving strained or energetic intermediates, which is relevant to azetidine synthesis. chemrxiv.orgpharmablock.com |
| Novel Reagents | Development of new chemical reagents specifically designed for azetidine synthesis. | Reagents such as azetidinyl trichloroacetimidates and azetidine sulfonyl fluorides provide new, milder ways to construct and functionalize the azetidine ring. rsc.orgnih.govchemrxiv.org |
The integration of these emerging methodologies is set to revolutionize the synthesis of functionalized azetidines, making compounds like this compound and its derivatives more accessible for thorough biological evaluation and future pharmaceutical development. rsc.org
Q & A
Q. What are the recommended synthetic routes for 1-Benzhydryl-3-phenoxyazetidine, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or ring-opening reactions. For example, benzhydryl-protected azetidine precursors (e.g., 1-Benzhydryl-3-hydroxyazetidine, CAS 18621-17-5) can undergo phenoxylation via Mitsunobu conditions or SN2 displacement with phenoxy nucleophiles . Optimization includes:
- Catalyst Selection : Use of triphenylphosphine and diethyl azodicarboxylate (DEAD) in Mitsunobu reactions to enhance stereochemical control.
- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve nucleophilicity.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization to isolate pure products.
Validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (comparison of benzhydryl aromatic protons at δ 7.2–7.4 ppm) ensures purity .
Q. How should researchers characterize the structural and purity profile of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm substitution patterns (e.g., azetidine ring protons at δ 3.5–4.5 ppm, benzhydryl aromatic signals).
- FT-IR : Detect functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for phenoxy moieties).
- Chromatography :
- HPLC-MS : Use reverse-phase columns with UV detection (λ = 254 nm) and mass spectrometry for molecular ion verification.
- TLC : Monitor reaction progress (Rf comparison against authentic standards).
- Elemental Analysis : Validate molecular formula (e.g., C₂₄H₂₃NO₂ for this compound) .
Q. What safety protocols are critical when handling this compound derivatives?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion/inhalation .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound synthesis be analyzed and controlled?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers.
- X-ray Crystallography : Determine absolute configuration via single-crystal diffraction (requires high-purity crystals).
- Computational Modeling : Density Functional Theory (DFT) calculations predict energy barriers for stereochemical pathways (e.g., transition states in Mitsunobu reactions) .
Q. What strategies resolve contradictions in reactivity data for azetidine derivatives under varying conditions?
Methodological Answer:
- Controlled Replication : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to isolate contributing factors.
- Kinetic Studies : Use in-situ FT-IR or NMR to monitor reaction rates and intermediate formation.
- Cross-Validation : Compare results across analytical techniques (e.g., HPLC purity vs. NMR integration) to identify artifacts .
Q. How can computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solubility parameters in aqueous/organic matrices.
- QSAR Models : Corrogate logP and bioavailability using software like Schrödinger’s QikProp.
- Thermodynamic Stability : Calculate Gibbs free energy of conformers via Gaussian09 to predict degradation pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data for azetidine derivatives?
Methodological Answer:
- Source Verification : Cross-reference data from peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over vendor catalogs.
- Standardization : Use NIST-certified reference materials (e.g., NIST Chemistry WebBook) for instrument calibration .
- Impurity Profiling : Quantify byproducts via LC-MS to assess if side reactions skew measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
